7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride

Catalog No.
S3279753
CAS No.
2436770-95-3
M.F
C6H10ClF2N
M. Wt
169.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride

CAS Number

2436770-95-3

Product Name

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride

IUPAC Name

7,7-difluoro-5-azaspiro[2.4]heptane;hydrochloride

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H

InChI Key

GAVPWMKXIKBFEV-UHFFFAOYSA-N

SMILES

C1CC12CNCC2(F)F.Cl

solubility

not available

7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a saturated, spirocyclic amine building block designed for use in medicinal chemistry and drug discovery. Its core value lies in providing a rigid, three-dimensional scaffold that introduces a gem-difluoro motif adjacent to the secondary amine. This structural combination is primarily leveraged to modulate key drug-like properties, including metabolic stability, amine basicity (pKa), and lipophilicity, in resulting downstream compounds. Supplied as a stable, solid hydrochloride salt, it is engineered for reliable handling and processability in multi-step synthetic campaigns.

Replacing this specific hydrochloride salt with seemingly similar analogs, such as the non-fluorinated parent (5-azaspiro[2.4]heptane) or the corresponding free base, is a critical process error. The gem-difluoro group is not merely a placeholder; it fundamentally alters the amine's basicity through strong electron-withdrawing effects and blocks a key site of metabolic C-H oxidation. Opting for the free base over the hydrochloride salt introduces significant handling and processability risks, trading a stable, water-soluble solid for a form with poor aqueous solubility, which can compromise reaction reproducibility in aqueous or protic media. These differences in physicochemical and metabolic properties make direct substitution impractical for achieving desired target compound profiles and ensuring process consistency.

Superior Handling and Aqueous Solubility for Process Reliability

As a hydrochloride salt, the compound is a stable, crystalline solid with significantly enhanced aqueous solubility compared to its free base form. While specific quantitative data for this compound is not published, organic amine hydrochloride salts routinely exhibit aqueous solubilities orders of magnitude higher than their corresponding free bases, which are often oils or low-solubility solids. For example, studies on model compounds like haloperidol show the free base solubility is minimal above pH 5, while the salt forms ensure solubility in acidic to neutral aqueous media.

Evidence DimensionAqueous Solubility & Physical Form
Target Compound DataHigh (expected for HCl salt); Solid
Comparator Or Baseline7,7-Difluoro-5-azaspiro[2.4]heptane (Free Base): Low (expected); Often an oil or low-melting solid
Quantified DifferenceQualitatively significant; typically 100- to 1000-fold or greater increase in solubility in acidic aqueous media for salts vs. free bases.
ConditionsAqueous media, pH < pKa

This ensures batch-to-batch consistency, simplifies weighing and handling, and improves performance in aqueous-based reactions or high-throughput screening workflows.

Blocks Metabolic Oxidation by Replacing Labile C-H Bonds

The gem-difluoro group at the C7 position replaces two C-H bonds with metabolically robust C-F bonds. This modification is a widely employed and effective strategy to block oxidative metabolism by Cytochrome P450 enzymes, which frequently target activated C-H bonds adjacent to nitrogen atoms. While direct comparative data for this specific spirocycle is not available, the principle is well-established in medicinal chemistry, where strategic fluorination routinely enhances metabolic stability and improves pharmacokinetic profiles of drug candidates.

Evidence DimensionMetabolic Stability (Resistance to Oxidation)
Target Compound DataHigh (C-F bonds are resistant to CYP450-mediated oxidation)
Comparator Or Baseline5-Azaspiro[2.4]heptane (Non-fluorinated analog): Lower (possesses labile C-H bonds at the equivalent position, susceptible to oxidation)
Quantified DifferenceNot directly quantified in literature for this pair, but fluorination can lead to improvements in metabolic half-life ranging from modest to over 10-fold depending on the molecular context.
ConditionsIn vitro human or rat liver microsome assays

Using this building block can preemptively solve metabolic instability issues, reducing the time and cost of lead optimization and potentially leading to compounds with better in vivo exposure.

Fine-Tuning of Amine Basicity (pKa) for Target Selectivity

The two electron-withdrawing fluorine atoms significantly lower the basicity (pKa) of the secondary amine compared to its non-fluorinated counterpart. While the exact pKa of this compound is not published, the pKa of related secondary amines is typically lowered by 1-3 units upon introduction of a gem-difluoro group on an adjacent carbon. This modulation is critical in drug design to reduce interactions with off-targets like the hERG channel, improve cell permeability, and optimize binding to the primary biological target.

Evidence DimensionAmine Basicity (pKa)
Target Compound DataLower (pKa is reduced by inductive effect of fluorine atoms)
Comparator Or Baseline5-Azaspiro[2.4]heptane (Non-fluorinated analog): Higher (typical pKa for a secondary cyclic amine)
Quantified DifferenceEstimated 1-3 pKa unit reduction
ConditionsAqueous solution

This allows for precise control over a critical physicochemical parameter, enabling the development of safer and more effective drug candidates without altering the core scaffold.

Precursor for Metabolically Stabilized Drug Candidates

Ideal for synthesis campaigns where lead compounds containing a secondary amine adjacent to a methylene group show poor metabolic stability due to oxidative metabolism. Incorporating this building block directly addresses this common liability, saving significant downstream optimization efforts.

Development of Kinase Inhibitors and GPCR Ligands

In target classes where amine basicity must be attenuated to improve selectivity or avoid toxicity (e.g., hERG liability), this compound provides a scaffold with a pre-tuned, lower pKa. This is preferable to using a more basic amine that requires other, potentially detrimental, electronic modifications to the wider molecule.

Aqueous-Based Parallel Synthesis and High-Throughput Screening

The hydrochloride salt form is well-suited for automated and high-throughput workflows that utilize aqueous or protic solvent systems. Its reliable solubility and solid-state properties prevent issues associated with handling viscous oils or poorly soluble free bases, leading to more reproducible results in library synthesis.

Dates

Last modified: 04-14-2024

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